[(pF)Phe4]nociceptin(1-13)NH2 is a synthetic peptide analog of nociceptin, which is derived from the nociceptin/orphanin FQ peptide family. This compound is recognized for its high potency and selectivity as an agonist for the nociceptin opioid peptide receptor (NOP receptor). The introduction of a fluorine atom at the para position of phenylalanine in the fourth position enhances its biological activity, making it a valuable tool in pharmacological research and potential therapeutic applications .
The compound is classified under peptide therapeutics and specifically falls into the category of nociceptin receptor agonists. It is synthesized to explore its role in modulating pain, stress responses, and other physiological processes mediated by the nociceptin receptor. Its synthesis and biological properties have been documented in various studies, highlighting its significance in drug discovery and molecular biology .
The synthesis of [(pF)Phe4]nociceptin(1-13)NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain while anchored to a solid support.
The molecular structure of [(pF)Phe4]nociceptin(1-13)NH2 consists of 13 amino acids with specific modifications that enhance its receptor binding affinity. The structural formula can be represented as:
[(pF)Phe4]nociceptin(1-13)NH2 undergoes several key reactions relevant to its biological activity:
The mechanism of action for [(pF)Phe4]nociceptin(1-13)NH2 primarily involves:
Relevant data includes:
[(pF)Phe4]nociceptin(1-13)NH2 has several applications in scientific research:
[(pF)Phe⁴]Nociceptin(1-13)NH₂ is a high-affinity, structurally modified agonist of the nociceptin/orphanin FQ peptide (NOP/OP₄) receptor. Its binding kinetics are characterized by a pKi value of 10.68 at human NOP receptors, reflecting sub-nanomolar affinity. This potency exceeds that of the endogenous ligand N/OFQ(1-13)NH₂ (pKi = 9.80) by nearly an order of magnitude [1] [6]. The compound’s selectivity profile is exceptional, showing >3,000-fold selectivity for NOP over classical opioid receptors (μ, δ, κ) in competitive binding assays. This specificity arises from strategic fluorination at the para position of Phe⁴, which optimizes hydrophobic interactions within the orthosteric binding pocket of the NOP receptor while sterically hindering engagement with opioid receptor subtypes [1] [2].
Table 1: Receptor Binding Profile of [(pF)Phe⁴]Nociceptin(1-13)NH₂
Parameter | NOP Receptor | μ Receptor | δ Receptor | κ Receptor |
---|---|---|---|---|
pKi | 10.68 | <7.0 | <7.0 | <7.0 |
Selectivity Ratio | 1 | >3,000 | >3,000 | >3,000 |
In Chinese Hamster Ovary (CHO) cells expressing recombinant human NOP receptors, [(pF)Phe⁴]Nociceptin(1-13)NH₂ demonstrates robust G-protein activation. GTPγ[³⁵S] binding assays reveal a pEC₅₀ of 9.55 ± 0.01, significantly higher than N/OFQ(1-13)NH₂ (pEC₅₀ = 8.94 ± 0.05; p<0.05). This indicates a 4-fold increase in potency for stimulating Gαᵢ/o protein coupling [2]. The agonist achieves near-complete receptor activation (Eₘₐₓ ≈100%), confirming full intrinsic efficacy at the NOP receptor. This efficiency is attributed to enhanced receptor-G protein complex stability due to fluorination, facilitating GDP/GTP exchange [2] [3]. The GTPγS response is abolished by pertussis toxin (PTX), confirming dependence on Gi/o proteins [5].
Table 2: GTPγS Binding Parameters in CHO-hNOP Membranes
Agonist | pEC₅₀ (Mean ± SEM) | Relative Potency | Eₘₐₓ (%) |
---|---|---|---|
[(pF)Phe⁴]Nociceptin(1-13)NH₂ | 9.55 ± 0.01 | 4.0x | ~100 |
N/OFQ(1-13)NH₂ | 8.94 ± 0.05 | 1.0x | ~100 |
The peptide potently inhibits adenylyl cyclase activity via NOP-Gαᵢ/o coupling, reducing intracellular cAMP. In whole-cell assays using CHO-hNOP systems, [(pF)Phe⁴]Nociceptin(1-13)NH₂ suppresses forskolin-stimulated cAMP accumulation with a pEC₅₀ of 10.19 ± 0.06, outperforming N/OFQ(1-13)NH₂ (pEC₅₀ = 9.60 ± 0.04; p<0.05) [2]. This translates to ~3.9-fold greater potency in cAMP inhibition. The signaling cascade involves:
[(pF)Phe⁴]Nociceptin(1-13)NH₂ primarily signals through PTX-sensitive Gαᵢ/o proteins, as evidenced by abolished cAMP inhibition and GTPγS binding in PTX-pre-treated cells [2] [5]. However, the NOP receptor exhibits functional plasticity, engaging alternative pathways:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7